molecular formula C5H12O4 B1316462 3,3-Dimethoxypropane-1,2-diol CAS No. 82566-67-4

3,3-Dimethoxypropane-1,2-diol

Cat. No.: B1316462
CAS No.: 82566-67-4
M. Wt: 136.15 g/mol
InChI Key: DMHFWZGNZXQHHM-UHFFFAOYSA-N
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Description

These compounds are characterized by a central propane chain with hydroxyl groups at positions 1 and 2 and additional functional groups (e.g., methoxy, phenyl, or thiol) influencing their physicochemical and biological properties. For example, 1-(3,4-Dimethoxyphenyl)propane-1,2-diol (CAS: 20133-19-1) features a phenyl ring with methoxy substituents, showcasing how aromaticity and electron-donating groups modulate solubility and reactivity .

Properties

CAS No.

82566-67-4

Molecular Formula

C5H12O4

Molecular Weight

136.15 g/mol

IUPAC Name

3,3-dimethoxypropane-1,2-diol

InChI

InChI=1S/C5H12O4/c1-8-5(9-2)4(7)3-6/h4-7H,3H2,1-2H3

InChI Key

DMHFWZGNZXQHHM-UHFFFAOYSA-N

SMILES

COC(C(CO)O)OC

Canonical SMILES

COC(C(CO)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following compounds highlight key structural differences and their implications:

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties/Activities Source Evidence
1-(3,4-Dimethoxyphenyl)propane-1,2-diol 3,4-Dimethoxyphenyl group at C1 212.245 Phenylpropanoid; used as a reference standard .
3-(3,5-Dimethylphenoxy)propane-1,2-diol 3,5-Dimethylphenoxy group at C3 196.246 Research applications in life sciences; moderate lipophilicity due to aromatic ether .
3-Mercaptopropane-1,2-diol Thiol (-SH) group at C3 Not reported Enhanced reactivity (e.g., disulfide formation); implicated in sulfur metabolism .
anti/syn-1-(4-Methoxyphenyl)propane-1,2-diol 4-Methoxyphenyl group at C1; stereoisomers Not reported Stereochemical diversity affects solubility and crystallization behavior .

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., 1-(3,4-Dimethoxyphenyl)- ) increase hydrophobicity compared to aliphatic methoxy groups, impacting membrane permeability and bioavailability .
  • Functional Group Reactivity : Thiol-containing derivatives (e.g., 3-Mercaptopropane-1,2-diol ) exhibit distinct redox behavior compared to methoxy analogs, influencing roles in metabolic pathways .

Stereochemical Diversity

Stereoisomerism significantly affects physicochemical and biological properties:

  • Erythro vs. Threo Diastereomers :
    • Erythro-1-(3-Methoxy-4-hydroxy-phenyl)-propan-1,2-diol and its threo counterpart differ in hydroxyl group spatial arrangement. This impacts hydrogen-bonding networks and solubility, as seen in NMR and crystallography studies .
    • anti/syn-1-(4-Methoxyphenyl)propane-1,2-diol : Anti isomers often exhibit higher melting points due to tighter crystal packing .

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